2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Chemical Structure and Identification The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1330300-62-3) features a bicyclic thieno[2,3-c]pyridine core substituted with an ethyl group at position 6, a carboxamide at position 3, and a sulfonylacetamido side chain linked to a 4-chlorophenyl group. Its molecular formula is C₁₈H₂₁Cl₂N₃O₄S₂, with a molecular weight of 478.4 g/mol .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S2.ClH/c1-2-22-8-7-13-14(9-22)27-18(16(13)17(20)24)21-15(23)10-28(25,26)12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEZHVSLFNRQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.96 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this molecule exhibit significant antibacterial properties. For instance, a series of compounds bearing the (4-chlorophenyl)sulfonyl moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is hypothesized to enhance the antibacterial efficacy by interfering with bacterial enzyme functions.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli) | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed strong inhibitory activity against urease, which is critical for certain bacterial survival mechanisms . The structure-activity relationship (SAR) suggests that the interaction between the compound and the enzyme's active site is crucial for its inhibitory effects.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Strong |
Anti-inflammatory Properties
Compounds with similar structural features have also been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways . Further research is needed to elucidate the specific pathways affected by this compound.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study synthesized various sulfonamide derivatives and tested their antibacterial activity. The results indicated that compounds with a similar thieno[2,3-c]pyridine structure showed promising results against multiple bacterial strains .
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory properties of related compounds. The findings revealed that these compounds could effectively inhibit urease activity, which is vital in treating conditions like urinary infections .
- In Silico Docking Studies : Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes. These studies highlighted crucial hydrogen bonding interactions that contribute to its biological efficacy .
Comparison with Similar Compounds
Structural Significance
- The carboxamide at position 3 may contribute to hydrogen-bonding networks, improving target affinity.
- The ethyl substituent at position 6 could modulate lipophilicity and metabolic stability.
Comparison with Structurally Similar Compounds
Three analogs are discussed below, highlighting key structural and functional differences (Table 1).
Structural Analogs and Substituent Variations
Compound A: 6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride (CAS: 1215843-59-6)
- Key Difference: Replaces the 4-chlorophenylsulfonyl group with a phenoxyacetamido moiety.
- This may decrease binding affinity to enzymes reliant on sulfonamide interactions (e.g., carbonic anhydrase) .
Compound B: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)
- Key Differences :
- Boc-protected amine at position 2 (vs. sulfonylacetamido in the target compound).
- Ethyl ester at position 3 (vs. carboxamide).
- Impact : The ester group may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. The Boc protection suggests use as a synthetic intermediate rather than a final drug candidate .
Compound C: Unsubstituted Thieno[2,3-c]pyridine Scaffold
- Hypothetical Comparison : Lacking substituents at positions 2, 3, and 6, this base structure would exhibit lower target specificity and reduced pharmacokinetic stability.
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Implications
- Metabolic Stability: The chlorine atom in the target compound may slow oxidative metabolism, extending half-life relative to non-halogenated analogs.
- Solubility : The hydrochloride salt improves aqueous solubility over neutral forms (e.g., Compound B’s ester).
Research Findings and Hypotheses
- Comparative studies with Compound A could reveal selectivity differences .
- Anti-Inflammatory/Antiplatelet Activity: Thienopyridine derivatives often target purinergic receptors (e.g., P2Y₁₂). The carboxamide in the target compound may mimic adenosine diphosphate (ADP), a key ligand for antiplatelet agents like clopidogrel.
- Safety : Compound A’s safety data include flammability warnings (P210) , but the target compound’s chloride content necessitates toxicity studies to assess renal or hepatic risks.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H-¹³C HMBC correlations verify connectivity in the thienopyridine core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .
How to mitigate toxicity in preclinical models?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
